molecular formula C8H15NOS2 B1664690 1-Isothiocyanato-6-(methylsulfinyl)hexane CAS No. 4430-35-7

1-Isothiocyanato-6-(methylsulfinyl)hexane

Cat. No. B1664690
CAS RN: 4430-35-7
M. Wt: 205.3 g/mol
InChI Key: XQZVZULJKVALRI-UHFFFAOYSA-N
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Description

1-Isothiocyanato-6-(methylsulfinyl)hexane, also known as 6-Methylsulfinylhexyl isothiocyanate, is a synthetic derivative of 6-methylsulfinyl-hexane isothiocyanate . It was initially produced by Wasabia and exhibits anticancer activity .


Molecular Structure Analysis

The molecular formula of 1-Isothiocyanato-6-(methylsulfinyl)hexane is C8H15NOS2 . Its molecular weight is 205.341 . The IUPAC Standard InChI is InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3 .

properties

IUPAC Name

1-isothiocyanato-6-methylsulfinylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZVZULJKVALRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431173
Record name 6-(methylsulfinyl)hexyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isothiocyanato-6-(methylsulfinyl)hexane

CAS RN

4430-35-7
Record name 6-Methylsulfinylhexyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylsulfinylhexyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(methylsulfinyl)hexyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUP6Q3JBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isothiocyanato-6-(methylsulfinyl)hexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
YJ Chen, YC Huang, TH Tsai, HF Liao - … -Based Complementary and …, 2014 - hindawi.com
The naturally occurring compound 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) was isolated from Wasabia japonica (Wasabi), a pungent spice used in Japanese food worldwide. …
Number of citations: 21 www.hindawi.com
SF Vaughn, MA Berhow - Industrial Crops and Products, 2005 - Elsevier
Glucosinolates are a class of organic anions that can be hydrolyzed either enzymatically with myrosinase or non-enzymatically to form primarily isothiocyanates and/or nitriles. The …
Number of citations: 236 www.sciencedirect.com
R Recio, E Elhalem, JM Benito, I Fernández… - Carbohydrate …, 2018 - Elsevier
Sulforaphane (SFN), a phytochemical isolated from broccoli, is an important antitumoral compound with additional beneficial effect on other important diseases. However, the chemical …
Number of citations: 15 www.sciencedirect.com
HL Holland, FM Brown, BG Larsen, M Zabic - Tetrahedron: Asymmetry, 1995 - Elsevier
The fungi Helminthosporium species NRRL 4671 and Mortierella isabellina ATCC 42613 have been used for the biotransformation of a series of isothiocyanatoalkyl methyl sulfides and …
Number of citations: 48 www.sciencedirect.com
E Elhalem, R Recio, S Werner, F Lieder… - European journal of …, 2014 - Elsevier
Reported is an enantiodivergent approach for the synthesis of both enantiomers of sulforaphane (SFN) homologues with different chain lengths between the sulfinyl sulfur and the …
Number of citations: 39 www.sciencedirect.com
J Cao, M Li, J Chen, P Liu, Z Li - Scientific Reports, 2016 - nature.com
Jasmonates (JAs) play important roles in plant growth, development and defense. Comprehensive metabolomics profiling of plants under JA treatment provides insights into the …
Number of citations: 59 www.nature.com
HJ Kim, MJ Lee, SH Hur, MH Jeong - International Journal of …, 2021 - hindawi.com
This study examined the volatile organic compounds (VOCs) and metabolites of glucosinolate (GLS) contained in kimchi and analyzed GLS using myrosinase. The analysis was …
Number of citations: 12 www.hindawi.com
T Ito, T Kitaiwa, K Nishizono, M Umahashi… - The Plant …, 2022 - Wiley Online Library
Glutathione (GSH) functions as a major sulfur repository and hence occupies an important position in primary sulfur metabolism. GSH degradation results in sulfur reallocation and is …
Number of citations: 8 onlinelibrary.wiley.com
R Recio Jiménez, E Elhalem, JM Benito… - … Polymers, 187, 118 …, 2018 - idus.us.es
Sulforaphane (SFN), a phytochemical isolated from broccoli, is an important antitumoral compound with additional beneficial effect on other important diseases. However, the chemical …
Number of citations: 2 idus.us.es
S Dubey, F Guignard, S Pellaud… - …, 2021 - Am Phytopath Society
Fungal pathogens on crops account for losses that exceed US$200 billion annually. At present, chemical fungicides are widely used in the agricultural industry. Many of these products …
Number of citations: 10 apsjournals.apsnet.org

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